molecular formula C15H15ClN4O2 B11191400 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide

4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11191400
M. Wt: 318.76 g/mol
InChI Key: RWBNJCULYXMUEN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is an organic compound belonging to the class of benzamides It features a morpholine ring and a pyrimidine ring linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a pyrimidine ring

Properties

Molecular Formula

C15H15ClN4O2

Molecular Weight

318.76 g/mol

IUPAC Name

4-chloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15ClN4O2/c16-12-3-1-11(2-4-12)14(21)19-13-9-17-15(18-10-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)

InChI Key

RWBNJCULYXMUEN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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